molecular formula C10H16O4 B6275641 rac-2-[(1R,2R)-2-(methoxycarbonyl)cyclohexyl]acetic acid, cis CAS No. 125258-89-1

rac-2-[(1R,2R)-2-(methoxycarbonyl)cyclohexyl]acetic acid, cis

Cat. No.: B6275641
CAS No.: 125258-89-1
M. Wt: 200.23 g/mol
InChI Key: DKGXOEKSNSFCKS-HTQZYQBOSA-N
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Description

rac-2-[(1R,2R)-2-(methoxycarbonyl)cyclohexyl]acetic acid, cis: is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a cyclohexyl ring substituted with a methoxycarbonyl group and an acetic acid moiety, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-2-[(1R,2R)-2-(methoxycarbonyl)cyclohexyl]acetic acid, cis typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the methoxycarbonyl group.

    Formation of Intermediate: Cyclohexanone is first converted to a cyclohexyl derivative through a Grignard reaction, followed by esterification to introduce the methoxycarbonyl group.

    Final Product Formation: The intermediate is then subjected to a carboxylation reaction to form the acetic acid moiety, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis, focusing on:

    Catalyst Selection: Using efficient catalysts to improve yield and selectivity.

    Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize production efficiency.

    Purification: Employing advanced purification techniques such as crystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

rac-2-[(1R,2R)-2-(methoxycarbonyl)cyclohexyl]acetic acid, cis can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

rac-2-[(1R,2R)-2-(methoxycarbonyl)cyclohexyl]acetic acid, cis has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which rac-2-[(1R,2R)-2-(methoxycarbonyl)cyclohexyl]acetic acid, cis exerts its effects involves:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence biochemical pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

    2-[(1R,2R)-2-(methoxycarbonyl)cyclohexyl]acetic acid, trans: Differing in the stereochemistry of the cyclohexyl ring.

    2-(methoxycarbonyl)cyclohexylacetic acid: Lacking the chiral centers.

    Cyclohexylacetic acid: Without the methoxycarbonyl group.

Uniqueness

rac-2-[(1R,2R)-2-(methoxycarbonyl)cyclohexyl]acetic acid, cis is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.

Properties

CAS No.

125258-89-1

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

2-[(1R,2R)-2-methoxycarbonylcyclohexyl]acetic acid

InChI

InChI=1S/C10H16O4/c1-14-10(13)8-5-3-2-4-7(8)6-9(11)12/h7-8H,2-6H2,1H3,(H,11,12)/t7-,8-/m1/s1

InChI Key

DKGXOEKSNSFCKS-HTQZYQBOSA-N

Isomeric SMILES

COC(=O)[C@@H]1CCCC[C@@H]1CC(=O)O

Canonical SMILES

COC(=O)C1CCCCC1CC(=O)O

Purity

95

Origin of Product

United States

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